molecular formula C13H15Cl2N3 B033189 Penconazole CAS No. 66246-88-6

Penconazole

Cat. No. B033189
Key on ui cas rn: 66246-88-6
M. Wt: 284.18 g/mol
InChI Key: WKBPZYKAUNRMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556717

Procedure details

5.1 g (0.017 mol) of 1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine in 10 ml of ethanol and 10 ml of concentrated hydrochloric acid are stirred at 50° C. overnight. The reaction mixture is then distributed between diethyl ether and 2 N sodium hydroxide solution; and the residue after concentration by evaporation is refluxed in 50 ml of absolute ethanol with 5.75 g (0.035 mol) of [3-(dimethylamino)-2-aza-prop-2-en-1-ylidene]-dimethylammonium chloride for 3.5 hours. The reaction solution is then concentrated by evaporation; 50 ml of formamide are added, and the mixture is heated at 170° C. for 1.5 hours. The reaction mixture, to which water has been added, is extracted with diethyl ether, and the residue obtained after concentration by evaporation is chromatographed to yield 4.2 g (84% of theory) of 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole.
Name
1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.75 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:16][CH2:17][CH3:18])[CH2:10][NH:11][NH:12][C:13](=O)C.C(OCC)C.[OH-].[Na+].[Cl-].[CH3:27][N:28](C)C=NC=[N+](C)C>C(O)C.Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:16][CH2:17][CH3:18])[CH2:10][N:11]1[CH:27]=[N:28][CH:13]=[N:12]1 |f:2.3,4.5|

Inputs

Step One
Name
1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CNNC(C)=O)CCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5.75 g
Type
reactant
Smiles
[Cl-].CN(C=NC=[N+](C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
and the residue after concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is then concentrated by evaporation
ADDITION
Type
ADDITION
Details
50 ml of formamide are added
ADDITION
Type
ADDITION
Details
The reaction mixture, to which water has been added
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
is chromatographed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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